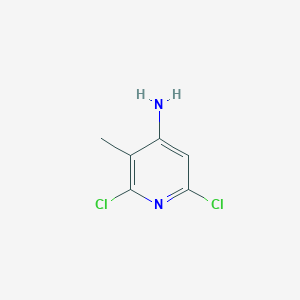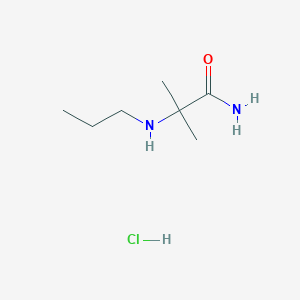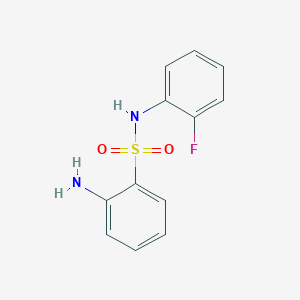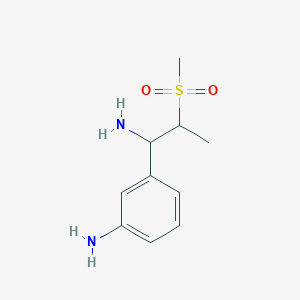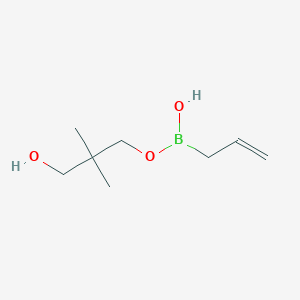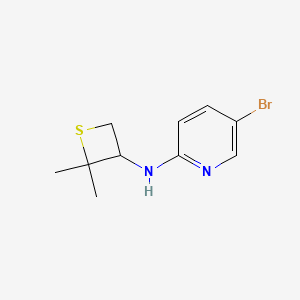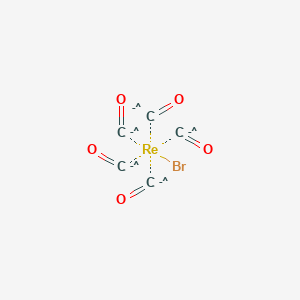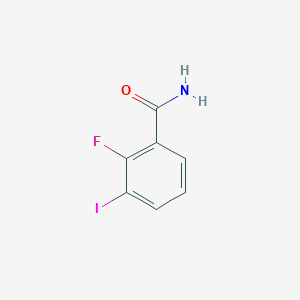
2-Fluoro-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with both fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodobenzamide typically involves the introduction of fluorine and iodine substituents onto a benzamide core. One common method involves the halogenation of a precursor benzamide compound. For instance, starting with 2-fluorobenzamide, iodination can be achieved using iodine and an oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the iodine atom.
Hydride Donors: Such as sodium borohydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound .
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodobenzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-iodobenzamide
- 3-Fluoro-2-iodobenzamide
- 2-Fluoro-5-iodobenzamide
Uniqueness
2-Fluoro-3-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other isomers .
Propiedades
Fórmula molecular |
C7H5FINO |
|---|---|
Peso molecular |
265.02 g/mol |
Nombre IUPAC |
2-fluoro-3-iodobenzamide |
InChI |
InChI=1S/C7H5FINO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) |
Clave InChI |
FJOWTYUFPOYQIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


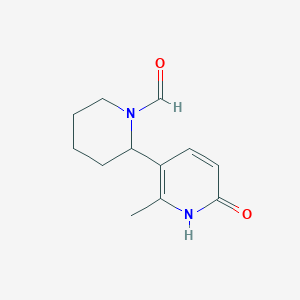
![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)
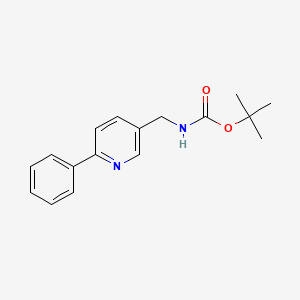
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)
![5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13003915.png)
![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
